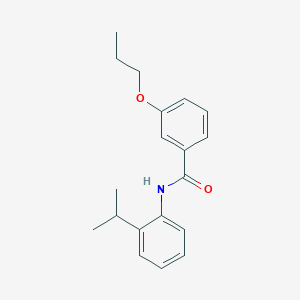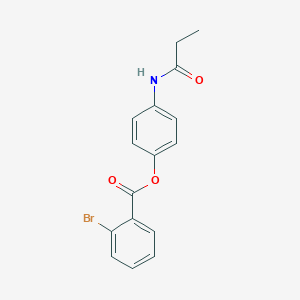![molecular formula C16H17N3O2 B268681 N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268681.png)
N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide, also known as Sunitinib, is a small molecule inhibitor that is used in the treatment of various types of cancer. It was first synthesized in the year 1996 by Pfizer, and since then, it has been extensively studied for its therapeutic potential.
作用機序
The mechanism of action of N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide involves the inhibition of receptor tyrosine kinases. It binds to the ATP-binding site of these receptors, preventing the activation of downstream signaling pathways that are essential for cell proliferation and survival. By inhibiting these pathways, N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide are primarily related to its inhibition of receptor tyrosine kinases. By inhibiting these kinases, it can reduce the formation of new blood vessels, which is essential for the growth and spread of cancer cells. It can also induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also highly specific in its targeting of receptor tyrosine kinases, making it an effective tool for studying these pathways. However, it also has some limitations. It can be difficult to work with due to its low solubility in water, and it can also be toxic to cells at high concentrations.
将来の方向性
There are several future directions for the study of N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide. One area of research is the development of new formulations that can improve its solubility and bioavailability. Another area of research is the identification of new targets for this compound, which could expand its therapeutic potential. Finally, there is a need for further studies to understand the long-term effects of this compound on normal cells and tissues, as well as its potential for drug resistance.
合成法
The synthesis of N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isopropylamine to form 4-(isopropylamino)benzoic acid. This intermediate is then reacted with isonicotinoyl chloride to form the final product. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
科学的研究の応用
N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide has been extensively studied for its therapeutic potential in the treatment of various types of cancer. It is a multi-targeted inhibitor that targets several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). It has been shown to be effective in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
特性
製品名 |
N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide |
|---|---|
分子式 |
C16H17N3O2 |
分子量 |
283.32 g/mol |
IUPAC名 |
N-[4-(propan-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c1-11(2)18-15(20)12-3-5-14(6-4-12)19-16(21)13-7-9-17-10-8-13/h3-11H,1-2H3,(H,18,20)(H,19,21) |
InChIキー |
WTLSXWLWMQQXMX-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
正規SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)



